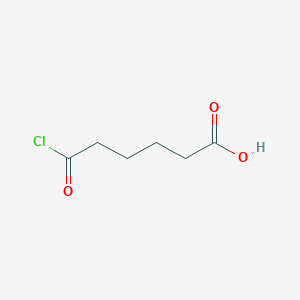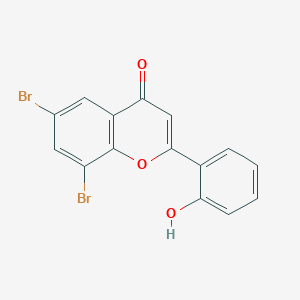
4H-1-Benzopyran-4-one, 6,8-dibromo-2-(2-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative Flavonoids are a group of polyphenolic compounds found in nature, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one typically involves the bromination of 2-(2-hydroxyphenyl)-4H-chromen-4-one. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as chloroform or acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6 and 8 positions of the chromenone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the parent chromenone.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-(2-hydroxyphenyl)-4H-chromen-4-one.
Substitution: Various substituted chromenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6,8-dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one involves its interaction with cellular targets, leading to various biological effects:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dibromo-2-(4-chlorophenyl)-quinazolin-4-one: Known for its anticancer activity against breast cancer cell lines.
Flavonoids: A broad class of polyphenolic compounds with similar antioxidant and anti-inflammatory properties.
Uniqueness
6,8-Dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one stands out due to its specific bromination pattern, which may confer unique biological activities and reactivity compared to other flavonoids and brominated compounds.
Propiedades
Número CAS |
107916-20-1 |
|---|---|
Fórmula molecular |
C15H8Br2O3 |
Peso molecular |
396.03 g/mol |
Nombre IUPAC |
6,8-dibromo-2-(2-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Br2O3/c16-8-5-10-13(19)7-14(20-15(10)11(17)6-8)9-3-1-2-4-12(9)18/h1-7,18H |
Clave InChI |
IJFNGUVBHQADRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


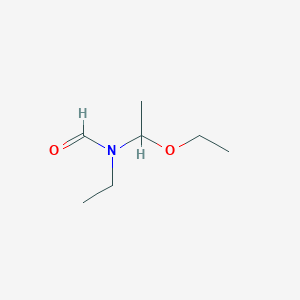
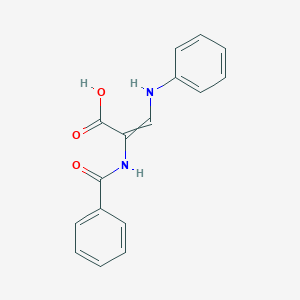
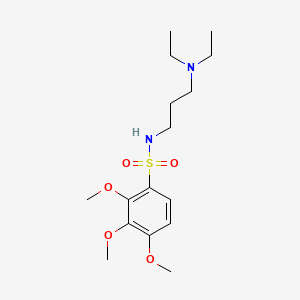
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
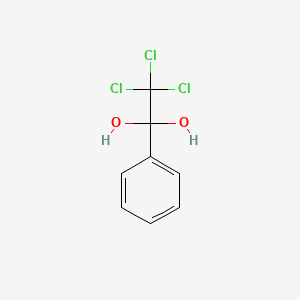
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
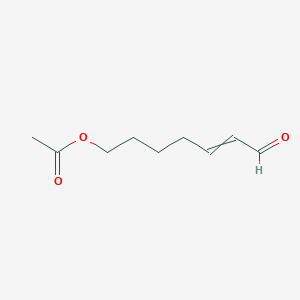
![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
